molecular formula C20H24BrN3O B13145405 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13145405
M. Wt: 402.3 g/mol
InChI Key: WGPBFVVKAAEFHD-UHFFFAOYSA-N
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Description

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a cyclopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the bromine atom, resulting in the formation of dehalogenated products.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Hydroxylated derivatives of the adamantane moiety.

    Reduction: Dehalogenated triazolopyridine derivatives.

    Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-(Adamantan-1-ylmethoxy)-3-chloro-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
  • 7-(Adamantan-1-ylmethoxy)-3-iodo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
  • 7-(Adamantan-1-ylmethoxy)-3-fluoro-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

The uniqueness of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C20H24BrN3O

Molecular Weight

402.3 g/mol

IUPAC Name

7-(1-adamantylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C20H24BrN3O/c21-19-23-22-18-6-17(16(10-24(18)19)15-1-2-15)25-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h6,10,12-15H,1-5,7-9,11H2

InChI Key

WGPBFVVKAAEFHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=NN=C3Br)C=C2OCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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